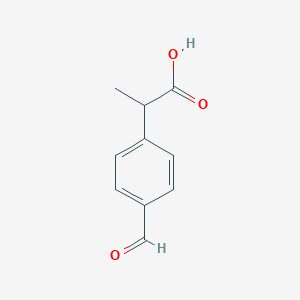
2-(4-Formylphenyl)propansäure
Übersicht
Beschreibung
2-(4-Formylphenyl)propionic acid, also known as 2-(4-Formylphenyl)propionic acid, is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Formylphenyl)propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Formylphenyl)propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 2-(4-Formylphenyl)propansäure
This compound, auch bekannt als Ibuprofen-Verunreinigung K, ist eine Verbindung mit der Summenformel
C10H10O3 C_{10}H_{10}O_{3} C10H10O3
und einem Molekulargewicht von 178,18 . Sie hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in der pharmazeutischen Industrie, aufgrund ihrer Beziehung zu Ibuprofen, einem weit verbreiteten nichtsteroidalen Antirheumatikum (NSAR). Nachfolgend finden Sie eine detaillierte Analyse ihrer einzigartigen Anwendungen in verschiedenen Forschungsbereichen.Pharmazeutischer Verunreinigungsstandard: Als Verunreinigungsstandard dient this compound als Referenzmaterial für die Qualitätskontrolle in der pharmazeutischen Industrie. Sie hilft bei der Identifizierung und Quantifizierung von Verunreinigungen in Ibuprofen während des Herstellungsprozesses . Dies stellt die Reinheit und Sicherheit des endgültigen pharmazeutischen Produkts sicher.
Klinische Prüfung: In klinischen Prüfungen wird diese Verbindung verwendet, um die Pharmakokinetik und Stoffwechselwege von Ibuprofen zu beurteilen. Durch die Untersuchung ihrer Verunreinigungen können Forscher besser verstehen, wie das Medikament im Körper verarbeitet wird, und so seine Wirksamkeit und Sicherheit optimieren .
Analytische Chemieforschung: Forscher in der analytischen Chemie verwenden this compound zur Entwicklung und Validierung analytischer Methoden. Diese Methoden sind entscheidend für den Nachweis von Verunreinigungen in Arzneimitteln und für die Sicherstellung der Einhaltung gesetzlicher Vorschriften .
Werkstoffwissenschaften: In den Werkstoffwissenschaften kann die Verbindung verwendet werden, um neue Materialien oder Beschichtungen zu synthetisieren, die möglicherweise Ibuprofen im Laufe der Zeit langsam freisetzen. Diese Anwendung ist besonders relevant bei der Entwicklung von medikamentenbeschichteten Medizinprodukten .
Toxikologische Studien: Toxikologische Studien erfordern häufig die Verwendung von Verunreinigungen, um die toxischen Wirkungen von Arzneimittelkontaminanten zu verstehen. This compound kann verwendet werden, um die toxikologische Wirkung von Ibuprofen-Verunreinigungen auf biologische Systeme zu untersuchen .
Arzneimittelentwicklung: Diese Verbindung ist in den frühen Phasen der Arzneimittelentwicklung wertvoll, wo sie als Baustein für die Synthese neuer Arzneimittelkandidaten verwendet werden kann. Ihre strukturelle Ähnlichkeit mit Ibuprofen macht sie zu einem nützlichen Ausgangspunkt für die Entwicklung neuer entzündungshemmender Mittel .
Forschung zu Umweltauswirkungen: Die Umweltauswirkungen von Arzneimitteln sind ein aufstrebendes Forschungsfeld. Forscher können this compound verwenden, um die Abbauprodukte von Ibuprofen in der Umwelt und ihre potenziellen ökologischen Auswirkungen zu untersuchen .
Pädagogische Zwecke: In akademischen Einrichtungen kann this compound als Lehrmittel verwendet werden, um den Prozess der Arzneimittelverunreinigungsanalyse und seine Bedeutung in der pharmazeutischen Wissenschaft zu demonstrieren .
Wirkmechanismus
Target of Action
It is a degradation product of ibuprofen , which primarily targets the Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling.
Mode of Action
As a degradation product of Ibuprofen, it might share some similarities in its mode of action. Ibuprofen works by inhibiting the enzyme Prostaglandin G/H synthase 1, reducing the production of prostaglandins and thereby alleviating inflammation and pain .
Biochemical Pathways
Prostaglandins are key mediators of inflammation and pain, and their reduction can alleviate these symptoms .
Result of Action
It is known to be more toxic than ibuprofen, with acute and chronic toxicity, developmental toxicity, mutagenicity, genotoxic carcinogenicity, and irritation/corrosivity to skin .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Biochemische Analyse
Biochemical Properties
It is known that it has a melting point of over 75°C and a predicted boiling point of 352.3±17.0 °C . It is slightly soluble in DMSO and Methanol . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is known that it is more toxic than Ibuprofen and has acute and chronic toxicity, developmental toxicity, mutagenicity, genotoxic carcinogenicity, and irritation/corrosivity to skin .
Temporal Effects in Laboratory Settings
Eigenschaften
IUPAC Name |
2-(4-formylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-7H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXYHYOWEQQFMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43153-07-7 | |
| Record name | 2-(4-Formylphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043153077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-FORMYLPHENYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/600T0F0PX0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


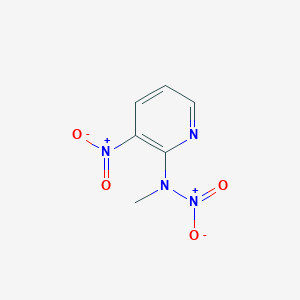
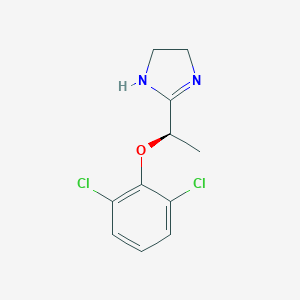
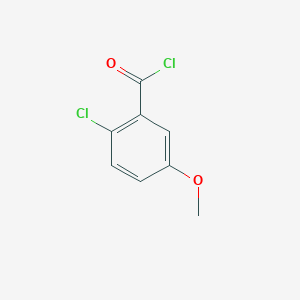

![potassium;4-[3-(6-oxo-3H-purin-9-yl)propanoylamino]benzoate](/img/structure/B27071.png)

![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)
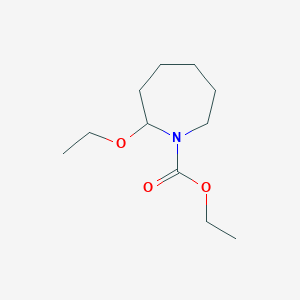
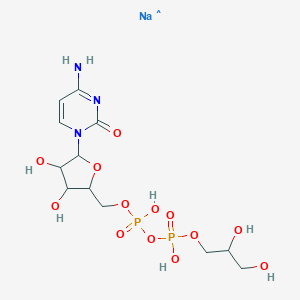
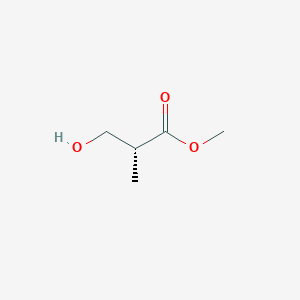
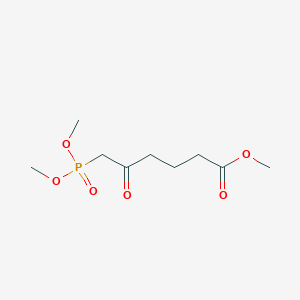

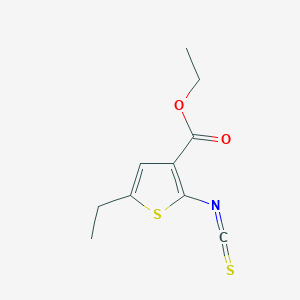
![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)
